molecular formula C10H15NO4 B2458636 (1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid CAS No. 1303890-50-7

(1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid

Cat. No.: B2458636
CAS No.: 1303890-50-7
M. Wt: 213.23 g/mol
InChI Key: APYUCTKXUWRVCB-ACZMJKKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid is a chiral bicyclic compound with a molecular formula of C10H15NO4 . It features a rigid, strained azabicyclo[2.1.0]pentane scaffold, which serves as a valuable conformationally constrained building block in medicinal chemistry and organic synthesis. The presence of a tert-butoxycarbonyl (Boc) group protects the secondary amine, making the molecule stable for various synthetic manipulations, while the carboxylic acid functionality provides a handle for further derivatization, such as amide bond formation. Compounds based on the 2-azabicyclo[2.1.0]pentane and the structurally similar 2-azabicyclo[3.1.0]hexane frameworks are of significant interest in pharmaceutical research. They are frequently employed as key intermediates in the synthesis of potential therapeutic agents . Specifically, such nitrogen-containing heterocyclic compounds have been investigated for their activity in medicines targeting conditions like neuropathic pain and other neurological disorders . The steric constraints imposed by the bicyclic structure can lead to enhanced potency and selectivity when these molecules are incorporated into larger, more complex drug candidates. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

CAS No.

1303890-50-7

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(1S,4R,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-4-5-6(7(5)11)8(12)13/h5-7H,4H2,1-3H3,(H,12,13)/t5-,6-,7-/m0/s1

InChI Key

APYUCTKXUWRVCB-ACZMJKKPSA-N

SMILES

CC(C)(C)OC(=O)N1CC2C1C2C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1[C@H]2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1C2C(=O)O

solubility

not available

Origin of Product

United States

Biological Activity

The compound (1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid is a bicyclic structure known for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₇NO₄
CAS Number1148048-39-8
Melting Point134-138ºC
Boiling Point573.8ºC at 760 mmHg
Density1.238 g/cm³
Flash Point300.8ºC

These properties indicate that the compound is stable under standard conditions, making it suitable for laboratory studies.

The biological activity of this compound may be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may influence enzymatic pathways relevant to various diseases, particularly those involving proteases and other enzymes critical for cellular functions.

Antiviral Properties

Research indicates that derivatives of azabicyclo compounds exhibit significant antiviral activity, particularly against SARS-CoV-2. For instance, related compounds have shown inhibition of papain-like protease (PLpro), which is essential for viral replication. The introduction of specific moieties into the structure enhances the inhibitory effects on PLpro, suggesting a potential therapeutic application in treating viral infections .

Antimalarial Activity

In vitro studies have demonstrated that similar bicyclic structures possess antimalarial properties by inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. These compounds showed effective inhibition against drug-resistant strains, indicating their potential as new therapeutic agents .

Case Studies

  • SARS-CoV-2 Inhibition :
    A study evaluated a series of azabicyclo derivatives for their ability to inhibit PLpro activity. Compounds with structural similarities to this compound demonstrated IC50 values in the low micromolar range, indicating strong antiviral activity .
  • Antimalarial Efficacy :
    A separate investigation into azabicyclo compounds revealed potent activity against Plasmodium falciparum with EC50 values lower than 1 µM in resistant strains. The study concluded that these compounds could serve as a foundation for developing new antimalarial drugs .

Q & A

Q. What are the key considerations for synthesizing this compound in high yield?

A green synthesis approach using trans-4-hydroxy-L-proline derivatives (e.g., benzyl chloroformate protection under alkaline conditions at 0°C) can achieve yields >90% . Critical steps include controlled pH adjustment during neutralization (pH 2 with 2M HCl) and multi-step extraction (ethyl acetate) to isolate the product. However, the bicyclo[2.1.0]pentane core may require strain-inducing cyclization, differing from bicyclo[2.2.1]heptane syntheses .

Q. Which analytical methods are recommended for purity assessment?

Reverse-phase HPLC (RP-HPLC) with UV detection at 210–254 nm is effective for quantifying the compound and detecting impurities. Method validation should include specificity, linearity (R² >0.99), and precision (RSD <2%) . Complementary techniques like ¹H NMR (e.g., verifying tert-butoxycarbonyl (Boc) group integration) and mass spectrometry are essential for structural confirmation .

Q. How should this compound be handled safely in laboratory settings?

Refer to SDS guidelines: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention. Store at 2–8°C in airtight containers under inert gas to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during synthesis?

X-ray crystallography is the gold standard for resolving stereochemical ambiguities in bicyclic systems. For intermediates, employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and compare retention times with enantiopure standards . Computational modeling (DFT or MD simulations) can predict strain-induced distortions in the bicyclo[2.1.0]pentane core .

Q. What strategies optimize RP-HPLC method development for this compound?

Optimize mobile phase composition (e.g., 0.1% TFA in acetonitrile/water) and gradient elution (5–95% organic phase over 20 min). Adjust column temperature (25–40°C) to improve peak symmetry. Validate robustness using a Plackett-Burman design to test pH, flow rate, and column batch variability .

Q. How can contradictory NMR data from bicyclic intermediates be resolved?

Contradictions in coupling constants or splitting patterns may arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) to assess dynamic effects or employ 2D techniques (COSY, NOESY) to confirm spatial proximity of protons. Cross-validate with IR spectroscopy for carbonyl group confirmation .

Q. What experimental designs assess environmental persistence of this compound?

Follow the INCHEMBIOL framework:

  • Abiotic studies: Hydrolysis/photolysis under varying pH and UV exposure.
  • Biotic studies: Aerobic/anaerobic biodegradation using OECD 301/302 guidelines.
  • Ecotoxicology: Acute toxicity assays with Daphnia magna or algae .

Q. How can structural modifications enhance pharmacological activity?

Replace the Boc group with bioisosteres (e.g., p-nitrobenzyloxycarbonyl) to improve metabolic stability. Introduce substituents at the 5-carboxylic acid position to modulate LogP (e.g., methyl esters for blood-brain barrier penetration). Validate using in vitro enzyme inhibition assays (e.g., serine proteases) .

Data Contradiction Analysis

Q. How to troubleshoot low yields in scaled-up syntheses?

If yields drop beyond lab-scale (e.g., from 91% to <70%), investigate:

  • Mixing efficiency: Switch from magnetic stirring to mechanical agitation.
  • Heat dissipation: Use jacketed reactors for exothermic steps.
  • Intermediate stability: Monitor by TLC/HPLC to detect degradation .

Q. Why do HPLC retention times vary between batches?

Batch-to-batch variability in silica-based columns can alter retention. Standardize columns from a single manufacturer and pre-condition with ≥20 column volumes. Include a system suitability test (SST) with a reference standard in each run .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.